Antibiotic JI-20A

Description

Properties

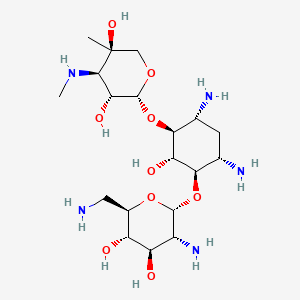

Molecular Formula |

C19H39N5O9 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 |

InChI Key |

YQGZDAPJXRYYLX-ZFAMMYHGSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N)N)O |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O |

Synonyms |

antibiotic JI 20A antibiotic JI-20A |

Origin of Product |

United States |

Comparison with Similar Compounds

Gentamicin B

- Structural Relationship: Gentamicin B differs from JI-20A solely at the C2′ position (hydroxyl vs. amino group) . This minor modification arises from enzymatic deamination catalyzed by KanJ/KanK homologs in engineered strains .

- Antibacterial Activity: JI-20A demonstrates superior activity against susceptible bacterial strains (e.g., S. aureus and E. coli) compared to gentamicin B. The 2′-amino group enhances ribosomal target binding, likely improving inhibition of protein synthesis .

- Biosynthetic Role: JI-20A is a direct precursor of gentamicin B. Overexpression of kanJK genes in M. echinospora converts JI-20A into gentamicin B, achieving yields up to 880 μg/mL .

Kanamycin A and B

- Structural Parallels: Kanamycin A (2′-hydroxyl) and B (2′-amino) mirror the JI-20A/gentamicin B relationship. The conversion of kanamycin B to A via KanJ/KanK enzymes parallels the proposed pathway for JI-20A-to-gentamicin B conversion .

- Functional Insights: The 2′-amino group in kanamycin B and JI-20A correlates with enhanced antibacterial activity, while the hydroxyl group in kanamycin A and gentamicin B reduces potency .

Gentamicin C Complex (C1a, C2, C2a)

- Structural Divergence : The gentamicin C series lacks the 2′-modifications seen in JI-20A. Instead, they feature methylation (e.g., C-6′ methyl in C1a) and phosphorylation (e.g., 3′,4′-deoxygenation in C2) .

- Production Dynamics: Disruption of genK and genP in M. echinospora eliminates gentamicin C byproducts, shifting production to JI-20A and simplifying purification .

G418 (Antibiotic G-418)

- Activity Profile: G418, another Micromonospora-derived aminoglycoside, shows broad-spectrum activity (MIC: 16–64 μg/mL) but distinct structural features, including a 4′,5′-unsaturated ring .

- Eukaryotic Efficacy : Unlike JI-20A, G418 exhibits strong readthrough activity in human cells, making it valuable for genetic selection .

Comparative Data Table

| Compound | Molecular Formula* | Molecular Weight (g/mol) | Key Structural Feature | Antibacterial Activity (vs. Susceptible Strains) | MIC Range (μg/mL) |

|---|---|---|---|---|---|

| JI-20A | C₂₀H₃₉N₅O₁₀ | ~477 | 2′-amino group | High (JI-20A > gentamicin B) | 8–32† |

| Gentamicin B | C₂₀H₃₈N₄O₁₁ | ~478 | 2′-hydroxyl group | Moderate | 16–64† |

| Kanamycin A | C₁₈H₃₆N₄O₁₁ | 484.5 | 2′-hydroxyl group | Moderate | 16–64‡ |

| Kanamycin B | C₁₈H₃₇N₅O₁₀ | 483.5 | 2′-amino group | High | 8–32‡ |

| G418 | C₂₀H₄₁N₅O₁₂ | 555.6 | 4′,5′-unsaturated ring | Broad-spectrum | 16–64‡ |

Inferred from biosynthetic pathways and related structures . †Based on gentamicin-susceptible *S. aureus and E. coli . ‡Literature-derived values for typical aminoglycosides .

Mechanistic and Industrial Considerations

- Mode of Action: Like gentamicin C1a, JI-20A likely binds the 30S ribosomal subunit, disrupting protein synthesis . The 2′-amino group may enhance ribosomal affinity, explaining its potency over gentamicin B .

- Fermentation Optimization : Phosphate limitation (<1.1 mmol/L) and methionine supplementation significantly boost JI-20A yields by up to 911 μg/mL, surpassing gentamicin B production in engineered strains .

- Downstream Processing : JI-20A accumulation simplifies gentamicin B purification by reducing C-complex byproducts, lowering costs .

Preparation Methods

Lemieux-Nagabhushan Reaction for Core Structure Assembly

The foundational approach to JI-20A synthesis involves the Lemieux-Nagabhushan reaction, which enables the construction of its pseudotrisaccharide core. Starting with a protected garamine derivative, this method facilitates the sequential glycosylation of 2-deoxystreptamine with two monosaccharide units: a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety and a 3-methylamino-4-C-methyl-3-deoxy-β-L-arabinopyranosyl group. Critical to this process is the use of trityl and benzyl protecting groups to ensure regioselectivity during glycosidic bond formation.

Post-glycosylation, deprotection under hydrogenolytic conditions (H₂/Pd-C) yields the free amine and hydroxyl functionalities. Final purification via ion-exchange chromatography achieves a reported purity of ≥95%, though yields remain modest (15–20%) due to steric hindrance during glycosylation.

3′-Deoxy-6′-N-Methyl Analogues as Synthetic Precursors

Modification of the garamine scaffold has led to the development of 3′-deoxy-6′-N-methyl analogues, which serve as intermediates for JI-20A. These compounds are synthesized through a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert the configuration at C-3′ of the arabinopyranosyl unit. Subsequent N-methylation using methyl iodide in the presence of NaH completes the 6′-N-methylamino group.

Enzymatic Biosynthesis in Micromonospora Species

Gentamicin X2 as a Biosynthetic Intermediate

In Micromonospora echinospora, JI-20A is derived from gentamicin X2 (GX2) through a two-step enzymatic cascade:

-

C6′-Dehydrogenation : GX2 undergoes oxidation at C6′ catalyzed by the NAD⁺-dependent dehydrogenase GenQ, forming a ketone intermediate.

-

Transamination : The aminotransferase GenB1 transfers an amino group from L-glutamine to the ketone, yielding JI-20A.

This pathway is highly efficient, with conversion rates exceeding 80% under optimized conditions (pH 7.5, 30°C). However, substrate inhibition occurs at GX2 concentrations >10 mM, necessitating fed-batch strategies in industrial processes.

Role of GenK and GenM2 in Pathway Branching

The methyltransferase GenK directs flux toward JI-20A by methylating GX2 at C6′, producing G418 as a competing intermediate. Deletion of genK in M. echinospora mutants increases JI-20A titers by 50-fold, underscoring its regulatory role. Similarly, the glycosyltransferase GenM2 modulates xylose attachment, with ΔgenM2 mutants showing a 70-fold enhancement in JI-20A yield.

Microbial Fermentation Using Engineered Strains

Optimization of Micromonospora purpurea Fermentation

Industrial production employs M. purpurea SC 1210, a high-yielding strain deficient in gentamicin C biosynthesis. Key parameters include:

-

Carbon Source : Sucrose (40 g/L) enhances precursor availability versus glycerol.

-

Nitrogen Source : Soybean meal (20 g/L) outperforms ammonium sulfate in supporting aminotransferase activity.

-

Dissolved Oxygen : Maintained at 30% saturation via cascade agitation (300–600 rpm) to prevent oxidative degradation.

Under these conditions, JI-20A titers reach 1.2–1.5 g/L in 120-hour fed-batch fermentations.

Bioconversion of Gentamicin A2

A semi-synthetic route utilizes gentamicin A2 (GA2) as a starting material. GA2 is first methylated at C4″ by GenD1 to form GX2, followed by GenQ/GenB1-mediated amination to JI-20A. This method achieves a molar yield of 78% but requires costly enzyme purification.

Analytical Characterization and Quality Control

Structural Elucidation Techniques

Impurity Profiling

Common impurities include:

-

Gentamicin C1a : Arises from incomplete C3′-dehydroxylation (retention time [RT] 8.2 min vs. JI-20A’s RT 9.7 min).

-

6′-Epimer : Generated during enzymatic amination (distinguishable by CD spectroscopy).

Industrial-Scale Challenges and Innovations

Q & A

Q. What are the optimal fermentation conditions for enhancing Antibiotic JI-20A production?

Methodological Answer: Optimized media composition includes 60 g/L corn starch, 30 g/L peanut meal, 10 g/L maltose, 8 g/L corn steep liquor, 1 g/L methionine, and 6 μg/mL cobalt chloride, with pH and oxygen levels controlled during biosynthesis. Phosphate concentration should be maintained below 1.1 mmol/L in the production phase to avoid inhibition . Statistical validation using software like SPSS or R is recommended to ensure reproducibility .

Q. How does phosphate concentration affect JI-20A biosynthesis?

Methodological Answer: High phosphate (6.1–9.6 mmol/L) promotes cell growth but suppresses antibiotic production. Restricting phosphate to <1.1 mmol/L during biosynthesis enhances JI-20A yield by increasing alkaline phosphatase activity and reducing pyruvate accumulation. Experimental designs should separate growth and production phases to isolate phosphate effects .

Q. What analytical methods are recommended for quantifying JI-20A?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for detecting JI-20A and its intermediates. Fragmentation analysis (e.g., m/z 322 and 450 ions) can distinguish JI-20A from related compounds like gentamicin C1a. Validate methods using internal standards and replicate measurements .

Advanced Research Questions

Q. What genetic modifications can enhance JI-20A yield?

Methodological Answer: Inactivating genes like gntK (a putative methyltransferase) alters flux between parallel biosynthetic pathways. For example, ∆gntK strains prioritize the JI-20A pathway over G-418, increasing C1a production. Use CRISPR-Cas9 for targeted gene edits and HPLC-MS to monitor pathway intermediates .

Q. How do parallel biosynthetic pathways influence JI-20A production?

Methodological Answer: JI-20A is synthesized via two parallel pathways starting from gentamicin G418 and X2. The dehydrogenase GenQ and aminotransferase GenB1 catalyze C6' amination, while phosphotransferases (e.g., GenP) mediate dideoxygenation. Pathway dominance can be manipulated via substrate feeding or enzyme overexpression .

Q. How to resolve contradictions between cell growth and antibiotic production data?

Methodological Answer: Phase-specific controls (e.g., separating growth and production phases) and statistical tools (ANOVA, regression analysis) can decouple conflicting variables like phosphate effects. Report negative results transparently and validate hypotheses using chemostat cultures or transcriptomics .

Q. What role do methyltransferases play in JI-20A biosynthesis?

Methodological Answer: Methyltransferases introduce critical functional groups (e.g., 3″-methylamino and 4″-methyl) that enhance antibacterial activity. Knockout studies (e.g., ∆gntK) reveal their role in pathway branching. Use isotopic labeling (e.g., ¹³C-methionine) to track methylation sites .

Methodological Best Practices

- Ethical Reporting: Adhere to JJA guidelines for documenting test strains, ethical approvals, and statistical software .

- Data Reproducibility: Share raw data via repositories and include detailed protocols for novel procedures .

- Contradiction Analysis: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.